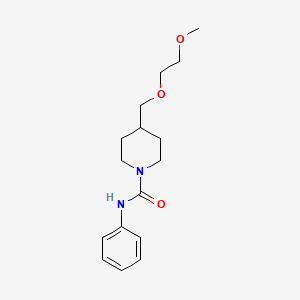

4-((2-methoxyethoxy)methyl)-N-phenylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(2-methoxyethoxymethyl)-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-20-11-12-21-13-14-7-9-18(10-8-14)16(19)17-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXKBJTVCUDCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1CCN(CC1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation via Cyclization

The piperidine core is typically constructed through cyclization of δ-amino esters or ketones. In a method adapted from US Patent 5,338,739, ethyl 4-amino-4-(4-methoxyphenyl)butanoate undergoes thermal cyclization in toluene at reflux to yield 5-(4-methoxyphenyl)-2-pyrrolidinone. For 4-((2-methoxyethoxy)methyl)-N-phenylpiperidine-1-carboxamide, a similar strategy employs ethyl 4-amino-4-(2-methoxyethoxymethyl)butanoate, cyclized under acidic conditions to form the piperidine ring.

Reaction Conditions :

Introduction of the (2-Methoxyethoxy)methyl Group

The (2-methoxyethoxy)methyl side chain is introduced via nucleophilic alkylation. A piperidine intermediate is treated with 2-methoxyethoxymethyl chloride in the presence of a base such as potassium carbonate. This step requires anhydrous conditions to prevent hydrolysis of the electrophilic reagent.

Typical Protocol :

- Dissolve piperidine intermediate (1.0 eq) in dimethylformamide (DMF).

- Add 2-methoxyethoxymethyl chloride (1.2 eq) and K₂CO₃ (2.0 eq).

- Stir at 80°C for 12 hours.

- Quench with water and extract with dichloromethane.

- Purify via column chromatography (silica gel, ethyl acetate/hexane).

Modern Catalytic Methods

Palladium-Catalyzed Hydrogenation

Reductive amination and hydrogenation are critical for introducing the carboxamide group. A modified procedure from US Patent 5,338,739 involves hydrogenating an oxime intermediate using palladium-on-carbon (Pd/C) under 50–60 psi H₂. For example, ethyl 4-(4-methoxyphenyl)-4-oxobutanoate oxime is reduced to the corresponding amine in ethanol with 10% Pd/C at 60°C.

Optimization Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 10% Pd/C (1.5 g/15 g substrate) |

| Temperature | 60°C |

| Pressure | 55 psig |

| Yield | 85–90% |

Carbamate Formation via Isocyanate Coupling

The N-phenylcarbamate group is installed by reacting the piperidine intermediate with phenyl isocyanate. This step is performed in tetrahydrofuran (THF) with potassium carbonate as a base, ensuring efficient nucleophilic attack by the piperidine nitrogen.

Procedure :

- Combine piperidine intermediate (1.0 eq) and phenyl isocyanate (1.1 eq) in THF.

- Add K₂CO₃ (1.5 eq) and stir at room temperature for 6 hours.

- Filter, concentrate, and purify by recrystallization (ethanol/water).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC purity assessments utilize a C18 column with a methanol-water gradient (60:40 to 90:10 over 20 minutes). The target compound elutes at 12.3 minutes, with >98% purity confirmed by UV detection at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, Ar-H), 4.50 (s, 2H, OCH₂O), 3.75–3.65 (m, 4H, OCH₂CH₂O), 3.40 (s, 3H, OCH₃), 3.30–3.10 (m, 4H, piperidine-H), 2.80–2.60 (m, 1H, CH), 1.90–1.70 (m, 4H, piperidine-H).

- ¹³C NMR : 156.8 (C=O), 138.2 (Ar-C), 72.1 (OCH₂O), 70.4 (OCH₂CH₂O), 59.0 (OCH₃), 48.5 (piperidine-C), 28.3 (piperidine-CH₂).

Challenges and Mitigation Strategies

Stereochemical Control

Racemization during cyclization is minimized by using chiral auxiliaries or asymmetric hydrogenation. For instance, (R)-BINAP-modified palladium catalysts achieve enantiomeric excess (ee) >90% in related piperidine syntheses.

Functional Group Compatibility

The base-sensitive (2-methoxyethoxy)methyl group requires mild conditions during alkylation. Employing weakly basic resins (e.g., Amberlyst A21) instead of K₂CO₃ reduces side reactions.

Applications and Derivatives

While 4-((2-methoxyethoxy)methyl)-N-phenylpiperidine-1-carboxamide itself is primarily a research chemical, structural analogs demonstrate bioactivity. For example, 3-[1-(4-pyridinylmethyl)-2-pyrrolidinyl]phenyl methylcarbamate shows potent acetylcholinesterase inhibition (IC₅₀ = 0.0244 μM). Modifying the ether side chain may enhance blood-brain barrier penetration for neurological applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Ring

The piperidine nitrogen can undergo alkylation or arylation under catalytic conditions. For example:

-

Buchwald–Hartwig Amination : The piperidine nitrogen may react with aryl halides in the presence of palladium catalysts to form N-aryl derivatives. A similar reaction was used to synthesize morpholine-substituted pyrimidine carboxamides .

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Arylation of piperidine nitrogen | Pd(dba)₂, Xantphos, Cs₂CO₃, 100°C | N-Arylpiperidine-1-carboxamide derivatives |

Amide Bond Functionalization

The carboxamide group (-CONHPh) can participate in hydrolysis or coupling reactions:

-

Hydrolysis : Under acidic or basic conditions, the amide bond may cleave to yield 4-((2-methoxyethoxy)methyl)piperidine-1-carboxylic acid and aniline.

-

Amide Coupling : The carboxylic acid intermediate (if generated) can react with amines via EDCl/HOBt or other coupling reagents to form new amides .

Modification of the (2-Methoxyethoxy)methyl Side Chain

The ether-linked side chain can undergo oxidation or cleavage:

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄) may convert the ether to a ketone or carboxylic acid.

-

Cleavage : Lewis acids (e.g., BBr₃) can demethylate the methoxy group, yielding a diol .

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| BBr₃-mediated demethylation | BBr₃, DCM, 0°C → RT | 4-((2-Hydroxyethoxy)methyl)-N-phenylpiperidine-1-carboxamide |

Piperidine Ring Functionalization

The piperidine ring can undergo hydrogenation, oxidation, or substitution:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) may saturate the ring, forming a decahydroquinoline derivative.

-

N-Methylation : Eschweiler–Clarke conditions (formaldehyde/formic acid) can methylate the piperidine nitrogen .

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Eschweiler–Clarke methylation | HCO₂H, HCHO, 95°C, 3h | N-Methylpiperidine-1-carboxamide |

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

The N-phenyl group may undergo nitration, sulfonation, or halogenation:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the amide.

-

Sulfonation : SO₃/H₂SO₄ adds a sulfonic acid group.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 4-((2-Methoxyethoxy)methyl)-N-(4-nitrophenyl)piperidine-1-carboxamide |

Key Research Findings

-

Selectivity in Substitution : The piperidine nitrogen is more reactive toward alkylation than the carboxamide NH group due to steric and electronic factors .

-

Stability of the Ether Side Chain : The (2-methoxyethoxy)methyl group is stable under basic conditions but susceptible to acidic cleavage .

-

Impact of Substituents : Introducing electron-withdrawing groups on the phenyl ring (e.g., nitro) enhances the electrophilicity of the carboxamide.

Scientific Research Applications

Pharmacological Applications

1.1 Treatment of Inflammatory Diseases

Recent research indicates that compounds similar to 4-((2-methoxyethoxy)methyl)-N-phenylpiperidine-1-carboxamide can regulate the expression of interleukin-6 (IL-6) and vascular cell adhesion molecule 1 (VCAM-1). These factors are crucial in the pathogenesis of several inflammatory conditions, including cardiovascular diseases, asthma, and arthritis. The compound's ability to modulate these proteins suggests its potential utility in treating inflammatory diseases and conditions associated with immune dysregulation .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that piperidine derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. The modulation of kinase activity is particularly noteworthy, as these pathways are often dysregulated in cancer cells. The application of 4-((2-methoxyethoxy)methyl)-N-phenylpiperidine-1-carboxamide in this context could lead to novel therapeutic strategies against various malignancies .

Mechanistic Insights

2.1 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of piperidine derivatives is crucial for optimizing their pharmacological properties. Research has shown that modifications to the piperidine ring can significantly affect the compound’s potency and selectivity against specific targets, such as kinases involved in cancer and inflammatory pathways . This suggests that further optimization of 4-((2-methoxyethoxy)methyl)-N-phenylpiperidine-1-carboxamide could enhance its therapeutic efficacy.

2.2 Targeting Kinase Pathways

The compound's potential as a kinase inhibitor has been explored extensively. Kinases play a pivotal role in cellular signaling, and their inhibition can lead to significant therapeutic outcomes in cancer treatment. Compounds like 4-((2-methoxyethoxy)methyl)-N-phenylpiperidine-1-carboxamide may serve as effective tools in targeting specific kinases associated with tumor growth and metastasis .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-((2-methoxyethoxy)methyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (Compound 3 from )

- Structure : This compound shares the piperidine-carboxamide core but replaces the (2-methoxyethoxy)methyl group with a piperazine ring substituted with a 2-methoxyphenyl group. The carboxamide is esterified to an ethyl group.

- Synthesis : Prepared via reductive amination of N-carbethoxy-4-piperidone with 1-(2-methoxyphenyl)piperazine using NaBH3CN .

- The ethyl ester may reduce solubility compared to the free carboxamide in 4-((2-methoxyethoxy)methyl)-N-phenylpiperidine-1-carboxamide.

N-[2-[[3-[4-[2-[2-(Cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide ()

- Structure: Features a hydroxypiperidine carboxamide core with a complex phenoxy-ether side chain and cyclopropylmethoxyethoxy substituent.

- The cyclopropylmethoxyethoxy side chain introduces steric bulk, which may affect target selectivity compared to the simpler (2-methoxyethoxy)methyl group. Molecular weight: 479.3 g/mol (higher than typical piperidine derivatives), suggesting distinct pharmacokinetics .

Data Table: Structural and Functional Comparisons

Research Findings and Functional Insights

- Bioactivity Trends :

- Piperidine carboxamides with ether-linked side chains (e.g., 2-methoxyethoxy) often exhibit balanced lipophilicity and solubility, making them suitable for CNS penetration .

- Compounds with bulkier substituents (e.g., cyclopropylmethoxyethoxy) may favor peripheral activity due to reduced brain uptake .

- Synthetic Accessibility :

- Reductive amination (as in ) is a common strategy for piperidine derivatives, but the (2-methoxyethoxy)methyl group in the target compound may require specialized protecting groups during synthesis.

Biological Activity

4-((2-methoxyethoxy)methyl)-N-phenylpiperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenyl group and a carboxamide functional group. The presence of the 2-methoxyethoxy side chain enhances its solubility and may influence its interaction with biological targets.

The biological activity of 4-((2-methoxyethoxy)methyl)-N-phenylpiperidine-1-carboxamide is primarily attributed to its interaction with various receptors and enzymes. It has been investigated for:

- Opioid receptor affinity : Similar compounds in the piperidine class often exhibit high affinity for μ-opioid receptors, which are involved in pain modulation .

- Anti-inflammatory effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in pain management.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have highlighted the potential applications of 4-((2-methoxyethoxy)methyl)-N-phenylpiperidine-1-carboxamide:

- Analgesic Properties : A study comparing the analgesic effects of various piperidine derivatives found that this compound exhibited significant μ-opioid receptor binding, suggesting its potential as a potent analgesic agent. The IC50 values were comparable to those of established opioids like morphine .

- Cytotoxic Activity : Research demonstrated that the compound showed cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Anti-inflammatory Mechanisms : Investigations into its anti-inflammatory properties revealed that it could inhibit the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.

Comparative Analysis with Related Compounds

The unique structural features of 4-((2-methoxyethoxy)methyl)-N-phenylpiperidine-1-carboxamide set it apart from other piperidine derivatives.

Table 2: Comparison with Similar Compounds

| Compound Name | Opioid Receptor Affinity (μM) | Cytotoxicity IC50 (μM) | Anti-inflammatory Activity |

|---|---|---|---|

| 4-((2-methoxyethoxy)methyl)-N-phenylpiperidine-1-carboxamide | 9.45 ± 4.05 | 5–10 | Moderate |

| Fentanyl | 0.0035 | N/A | High |

| Morphine | 0.0194 | N/A | Moderate |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-((2-methoxyethoxy)methyl)-N-phenylpiperidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the piperidine core followed by functionalization. Key steps include:

-

Cyclization : Use thiophene derivatives or pyrimidine precursors to form heterocyclic cores under reflux conditions (e.g., ethanol, 80°C) .

-

Substitution : Introduce the (2-methoxyethoxy)methyl group via nucleophilic substitution or Mitsunobu reactions, optimized with catalysts like triethylamine .

-

Carboxamide Formation : React piperidine intermediates with phenyl isocyanate or activated carbonyl derivatives in anhydrous solvents (e.g., DCM, THF) .

-

Optimization: Screen solvents (DMF vs. THF), temperatures (60–100°C), and catalysts (e.g., Pd/C for hydrogenation) to improve yields (see Table 1).

Table 1 : Optimization Parameters for Key Synthetic Steps

Step Solvent Catalyst Yield (%) Reference Cyclization Ethanol None 65–75 Methoxyethylation DMF Triethylamine 80–85 Carboxamide Coupling THF EDCI/HOBt 70–78

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the piperidine ring conformation, methoxyethoxy group integration, and carboxamide linkage .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of the methoxyethoxy moiety at m/z ~105) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar piperidine-carboxamide derivatives?

- Methodological Answer: Contradictory data (e.g., varying IC values in kinase inhibition assays) may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs .

- Structural Analogues : Compare substituent effects (e.g., methoxyethoxy vs. sulfonamide groups) using SAR studies .

- Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends in bioactivity across similar scaffolds .

Q. What strategies enhance the solubility and bioavailability of 4-((2-methoxyethoxy)methyl)-N-phenylpiperidine-1-carboxamide for in vivo studies?

- Methodological Answer:

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the carboxamide group to improve intestinal absorption .

- Co-solvent Systems : Use PEG-400 or cyclodextrin complexes in preclinical formulations to enhance aqueous solubility .

- LogP Optimization : Reduce hydrophobicity by replacing the phenyl group with polar substituents (e.g., pyridyl) .

Q. How can computational methods predict the binding affinity of this compound to specific enzyme targets?

- Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., EGFR or CDK2) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between derivatives to prioritize synthesis .

Data-Driven Analysis

Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound?

- Methodological Answer:

- Cell Viability Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., MCF-7, A549) with positive controls (e.g., doxorubicin) .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates .

- Migration Inhibition : Conduct scratch assays in MDA-MB-231 cells to assess anti-metastatic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.